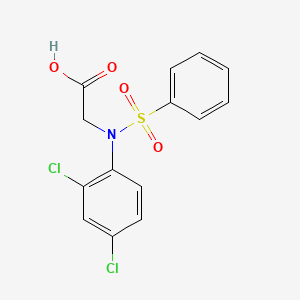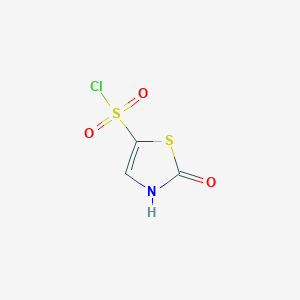![molecular formula C13H5ClF6N6 B2636080 3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 956755-17-2](/img/structure/B2636080.png)
3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-chloro-2-[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile” is a chemical compound with the molecular formula C13H5ClF6N6 . It is a derivative of trifluoromethylpyridine (TFMP), a key structural motif in active agrochemical and pharmaceutical ingredients .
Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrazolo[1,5-a]pyrimidine core, which is substituted with various functional groups including chloro, methyl, and trifluoromethyl groups .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the retrieved data, TFMP derivatives are known to undergo various chemical reactions. For instance, they can undergo alkylation with alkyl iodides .Aplicaciones Científicas De Investigación
Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives
The compound of interest, due to its structural complexity and presence of pyrazolo[1,5-a]pyrimidine moiety, is related to compounds synthesized and studied in various research contexts. For instance, Xu Li-feng (2011) synthesized 6-arylsubstituted pyrazolo[1,5-a]pyrimidine derivatives and characterized their structure using IR and 1HNMR, highlighting the compound's potential in medicine due to its excellent biological activities (Li-feng, 2011). Similarly, Chuanxiang Liu et al. (2013) investigated the crystal structure and reaction mechanism of a closely related compound, contributing to the understanding of its structural properties and reactivity (Liu et al., 2013).
Utilization in Heterocyclic Synthesis
The compound's core structure serves as a building block in heterocyclic synthesis. A. A. Harb et al. (2005) utilized a similar pyrazolo compound to synthesize new substituted 1-Triazinylpyrazolo[3,4-d]pyrimidine and 1-Triazinylpyrazolo[3,4-b]pyridine derivatives, illustrating the compound's versatility in creating diverse molecular structures (Harb et al., 2005).
Biological and Chemical Properties
Anti-inflammatory and Antimicrobial Applications
Compounds with a similar structural framework have been studied for their biological activities. For example, research by A. El-Dean et al. (2016) explored the synthesis and anti-inflammatory activity of new pyrazolo[3,4-d]pyrimidine derivatives, demonstrating the potential medicinal applications of these compounds (El-Dean et al., 2016). Additionally, B. S. Holla et al. (2006) synthesized novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents, revealing the compound's use in combating microbial infections (Holla et al., 2006).
Antitumor Activity
The pyrazolo[1,5-a]pyrimidine scaffold is also investigated for its antitumor properties. Jin Liu et al. (2020) synthesized a specific pyrazolo[1,5-a]pyrimidine compound and evaluated its inhibition against human lung adenocarcinoma and gastric cancer cell lines, indicating the potential of such compounds in cancer therapy (Liu et al., 2020).
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-2-[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H5ClF6N6/c1-25-10(13(18,19)20)6(4-23-25)8-7(14)11-22-3-5(2-21)9(12(15,16)17)26(11)24-8/h3-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPKKXKQXUJIDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C2=NN3C(=C(C=NC3=C2Cl)C#N)C(F)(F)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H5ClF6N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(tert-butylsulfanyl)ethyl]-4-chlorobenzenesulfonamide](/img/structure/B2636004.png)


![N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)-2-phenoxyacetamide](/img/structure/B2636007.png)
![3-(5-(3-nitrophenyl)furan-2-carbonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2636009.png)
![2-cyclopropyl-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)acetamide](/img/structure/B2636010.png)




![1-(4-bromo-3-methylphenyl)-5-(3,5-dimethoxyphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2636019.png)